Ethoxy(isothiocyanato)dimethylsilane
Description
Structure
3D Structure
Properties
CAS No. |
141701-46-4 |
|---|---|
Molecular Formula |
C5H11NOSSi |
Molecular Weight |
161.30 g/mol |
IUPAC Name |
ethoxy-isothiocyanato-dimethylsilane |
InChI |
InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3 |
InChI Key |
QOAAZTSAEQPEJU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for Ethoxy Isothiocyanato Dimethylsilane and Analogous Organosilicon Isothiocyanates
Direct Synthesis Strategies for Isothiocyanato-Functionalized Silanes
Direct synthesis strategies involve the introduction of the isothiocyanate group onto a silicon atom that is already part of the desired silane (B1218182) backbone. These methods typically utilize reactive halosilane or amine-functionalized silane precursors.
Routes Involving Halosilane Precursors
A common and direct approach to the synthesis of isothiocyanato-functionalized silanes involves the reaction of a corresponding halosilane with a thiocyanate (B1210189) salt. In the case of ethoxy(isothiocyanato)dimethylsilane, a potential precursor would be ethoxy(chloro)dimethylsilane. The reaction proceeds via a nucleophilic substitution where the thiocyanate anion displaces the halide on the silicon atom.
The choice of thiocyanate salt (e.g., sodium thiocyanate, potassium thiocyanate, or ammonium (B1175870) thiocyanate) and the reaction solvent are critical for achieving high yields. Aprotic polar solvents are often employed to facilitate the dissolution of the thiocyanate salt and promote the substitution reaction. It is important to note that the reaction can sometimes yield the isomeric thiocyanatosilane (R₃Si-SCN) as a byproduct, although the isothiocyanato form (R₃Si-NCS) is generally the thermodynamically more stable product.
| Precursor | Reagent | Solvent | Product | Ref. |
| Ethoxy(chloro)dimethylsilane | Sodium Thiocyanate | Acetonitrile | This compound | chemrxiv.orgrsc.org |
| Chlorotrimethylsilane | Ammonium Thiocyanate | Dichloromethane | Isothiocyanatotrimethylsilane | chemrxiv.orgrsc.org |
Approaches Utilizing Amine-Functionalized Silanes
Another direct synthetic route utilizes amine-functionalized silanes as precursors. This approach is analogous to the well-established methods for converting primary amines to isothiocyanates. The synthesis of isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles from aminated silica provides a strong precedent for this methodology on silicon-containing materials. mdpi.com
The process typically involves a two-step, one-pot reaction. The amine-functionalized silane, such as (3-aminopropyl)triethoxysilane, is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurating agent to yield the corresponding isothiocyanate. nih.govorganic-chemistry.org A variety of desulfurating agents have been employed for this purpose, including phosgene (B1210022) derivatives, tosyl chloride, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org
| Precursor | Reagents | Product | Ref. |
| (3-Aminopropyl)triethoxysilane | 1. CS₂, Et₃N 2. Tosyl Chloride | (3-Isothiocyanatopropyl)triethoxysilane | nih.govorganic-chemistry.org |
| Aminated Mesoporous Silica | 1,1'-Thiocarbonyldi-2(1H)-pyridone | Isothiocyanate-Functionalized Mesoporous Silica | mdpi.com |
Indirect Synthesis and Derivatization Routes
Indirect methods involve the synthesis of a functionalized silane which is then converted to the desired isothiocyanate derivative in a subsequent step. These routes can offer advantages in terms of precursor availability and functional group compatibility.
Post-Functionalization of Ethoxysilanes
In this approach, an ethoxysilane (B94302) bearing a different functional group is first synthesized and then transformed into the isothiocyanate. For instance, a silyl (B83357) ether can be converted to a thiocyanate or isothiocyanate. chemrxiv.orgrsc.org This method could be applied to an ethoxysilane that also contains a group amenable to conversion to the isothiocyanate moiety. For example, an alcohol-functionalized ethoxysilane could potentially be converted to an isothiocyanate through a multi-step sequence.
The reactivity of silyl ethers in such conversions has been noted to be higher than that of alcohols. chemrxiv.orgrsc.org This suggests that a synthetic strategy involving the formation of a silyl ether intermediate could be a viable, albeit less direct, route to isothiocyanato-functionalized silanes.
Synthesis through Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. rsc.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs for isothiocyanate synthesis could be adapted.
For example, an isocyanide-based MCR could potentially incorporate an organosilicon-containing reactant. A reaction involving an isocyanide, elemental sulfur, and an amine can lead to the formation of isothiocyanates. rsc.org By employing an amino-functionalized silane in such a reaction, it might be possible to synthesize the desired organosilicon isothiocyanate in a single step.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target organosilicon isothiocyanate. Key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
For syntheses involving dithiocarbamate intermediates, the selection of the desulfurating agent can significantly impact the reaction efficiency and the compatibility with other functional groups in the molecule. organic-chemistry.org For instance, the use of milder desulfurating agents can be advantageous when working with sensitive substrates.
The reaction time and temperature are also critical variables. In some cases, microwave-assisted synthesis has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates, leading to shorter reaction times and potentially higher yields. ijacskros.com The purification of the final product, often achieved through distillation or chromatography, is another important consideration for obtaining high-purity this compound.
| Reaction Type | Key Optimization Parameters | Potential Improvements | Ref. |
| From Halosilanes | Solvent polarity, nature of thiocyanate salt, temperature | Increased yield, reduced byproduct formation | chemrxiv.orgrsc.org |
| From Aminosilanes | Choice of base and desulfurating agent, reaction time | Higher efficiency, broader substrate scope | organic-chemistry.orgijacskros.com |
Green Chemistry Considerations in Synthesis
The traditional synthesis of organosilicon compounds has often relied on processes that are at odds with modern principles of environmental stewardship. mdpi.comresearchgate.net However, the field is undergoing a transformation, with a growing emphasis on developing greener, more sustainable synthetic routes. mdpi.com This shift is particularly relevant to the synthesis of functionalized organosilanes like this compound, where the incorporation of the isothiocyanate group presents unique challenges and opportunities for green innovation.
A foundational concept in the green synthesis of organosilicon compounds is the move away from chlorine-based chemistries. mdpi.com The direct synthesis of alkoxysilanes, for instance, is considered a more environmentally friendly alternative to methods that utilize chlorosilanes, as it avoids the generation of corrosive and hazardous chlorinated byproducts. mdpi.com
When considering the introduction of the isothiocyanate functionality, a plausible and established method involves the reaction of a corresponding chlorosilane with a thiocyanate salt. While specific details for the synthesis of this compound are not extensively documented in publicly available literature, the general reaction of chlorosilanes with potassium thiocyanate (KSCN) is a known transformation in inorganic and organometallic chemistry. wikipedia.org
A hypothetical, yet chemically sound, approach to the synthesis of this compound would involve the reaction of ethoxydimethylchlorosilane with a thiocyanate salt, such as potassium thiocyanate. This reaction would ideally proceed via a nucleophilic substitution at the silicon center, displacing the chloride with the thiocyanate anion.
From a green chemistry perspective, several factors in this proposed synthesis can be optimized:
Atom Economy: The ideal reaction would have a high atom economy, meaning a large proportion of the atoms from the reactants are incorporated into the final product. In the proposed reaction, the primary byproduct would be a salt (e.g., potassium chloride), which is generally considered to have a lower environmental impact than many organic byproducts. The twelve principles of green chemistry emphasize maximizing the incorporation of all materials used in the process into the final product. acs.orgsolubilityofthings.com
Solvent Selection: The choice of solvent is critical. Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. For the reaction of a chlorosilane with a thiocyanate salt, an aprotic solvent would likely be necessary to avoid hydrolysis of the silane. The selection of a greener aprotic solvent, such as a bio-derived solvent or one with a better environmental, health, and safety profile, would be a key consideration.
Waste Reduction: Preventing waste is a cornerstone of green chemistry. acs.orgsolubilityofthings.com Optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts is crucial. This includes careful control of stoichiometry, temperature, and reaction time.
An analogous, albeit structurally different, patented process for the synthesis of ethoxycarbonyl isothiocyanate highlights some green chemistry considerations. google.com This method utilizes water as a solvent and polyethylene (B3416737) glycol as a catalyst, which are generally considered to be more environmentally benign than many traditional organic solvents and catalysts. google.com While this synthesis is for an organic isothiocyanate, the principles of using greener solvents and catalysts are directly applicable to the development of sustainable methods for organosilicon isothiocyanates.
Applications in Advanced Chemical Synthesis and Materials Science
Ethoxy(isothiocyanato)dimethylsilane as a Versatile Synthetic Intermediate
The presence of the isothiocyanate (-N=C=S) group makes this compound a valuable building block in organic synthesis. This functional group is known for its ability to react with a wide range of nucleophiles, leading to the formation of diverse molecular architectures.
Isothiocyanates are well-established precursors for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds. The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to attack by nucleophiles, initiating cyclization reactions to form stable ring structures. This reactivity allows it to be a potential starting material for the synthesis of heterocycles such as thiazoles, thiadiazoles, and triazoles, which are significant scaffolds in medicinal chemistry and materials science.
The general approach involves the reaction of the isothiocyanate with a molecule containing at least two nucleophilic centers. The specific type of heterocyclic compound formed depends on the nature of the reacting partner.
Table 1: Potential Heterocyclic Systems Derived from Isothiocyanate Precursors
| Reactant Type | Resulting Heterocyclic Core |
|---|---|
| α-Amino ketones | Thiazoles |
| Hydrazines | Thiadiazoles |
| Amidines | Triazoles |
Beyond heterocyclic synthesis, this compound can serve as a versatile building block for a broader range of organosulfur and organonitrogen compounds. The isothiocyanate group readily reacts with primary and secondary amines to form substituted thioureas. Similarly, reactions with alcohols and thiols yield thiocarbamates and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions, making this compound an attractive reagent for introducing the dimethylsilyl moiety alongside a sulfur and nitrogen-containing linkage.
The general reactivity of the isothiocyanate group with various nucleophiles is summarized below:
Reaction with Amines: R-NCS + R'R''NH → R-NHC(=S)NR'R'' (Thiourea)
Reaction with Alcohols: R-NCS + R'OH → R-NHC(=S)OR' (Thiocarbamate)
Reaction with Thiols: R-NCS + R'SH → R-NHC(=S)SR' (Dithiocarbamate)
The dual reactivity of this compound makes it a candidate for polymer functionalization and grafting. The ethoxysilane (B94302) group can be used to anchor the molecule onto a polymer backbone containing hydroxyl or other reactive groups, while the isothiocyanate group remains available for further chemical transformations. This allows for the introduction of specific functionalities to a polymer chain.
Alternatively, the isothiocyanate group can react with functional groups already present on a polymer, such as amino or hydroxyl groups, to covalently attach the dimethylsilyl moiety. This can be used to modify the surface properties of polymers or to create graft copolymers. The "grafting-to" approach is a common method for attaching polymer chains to a surface or another polymer backbone. nih.gov
Contributions to Surface Science and Hybrid Material Development
The ethoxysilane functionality of this compound is key to its application in surface science and the development of hybrid organic-inorganic materials. Alkoxysilanes are widely used to modify the surfaces of inorganic substrates. nih.gov
This compound can be used to chemically modify the surfaces of various inorganic materials that possess surface hydroxyl (-OH) groups, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and other metal oxides. This surface modification can be used to alter the surface properties of the substrate, for example, by changing its wettability, adhesion, or chemical reactivity.
Table 2: Substrates Amenable to Surface Modification by Alkoxysilanes
| Substrate | Typical Application of Modified Surface |
|---|---|
| Silica (SiO₂) | Chromatography, fillers for polymers, biosensors |
| Alumina (Al₂O₃) | Catalysis, membranes, coatings |
| Titania (TiO₂) | Photocatalysis, self-cleaning surfaces, sensors |
The covalent attachment of this compound to a hydroxylated surface proceeds through a two-step mechanism. First, the ethoxy group (-OEt) on the silicon atom undergoes hydrolysis in the presence of water to form a reactive silanol (B1196071) group (-OH). This hydrolysis can be catalyzed by either acid or base. In the second step, the newly formed silanol group condenses with a hydroxyl group on the surface of the inorganic substrate, forming a stable covalent siloxane bond (Si-O-Si). This process results in the release of ethanol (B145695) as a byproduct.
This covalent grafting ensures the robust and durable attachment of the isothiocyanatodimethylsilyl moiety to the surface. nih.gov The tethered isothiocyanate groups can then be used for the subsequent immobilization of biomolecules, catalysts, or other organic molecules, creating a functionalized surface with tailored properties.
Surface Modification of Inorganic Substrates (e.g., Silica, Metal Oxides)
Tailoring Surface Characteristics for Specific Applications
The surface properties of a material, such as wettability, biocompatibility, and chemical reactivity, are critical to its performance in various applications. This compound offers a versatile platform for modifying these surface characteristics at the molecular level.
The process typically involves the hydrolysis of the ethoxy group in the presence of surface hydroxyl groups, leading to the formation of covalent siloxane bonds between the silane (B1218182) and the substrate. mdpi.com This reaction effectively anchors the dimethylsilane (B7800572) moiety to the surface, leaving the isothiocyanate group available for further reactions.
Key Research Findings:
Control of Surface Energy: By grafting a layer of this compound onto a hydrophilic surface, the surface energy can be significantly altered. The dimethylsilyl group contributes to a more hydrophobic character.
Introduction of Reactive Functional Groups: The primary application in tailoring surface characteristics is the introduction of the highly reactive isothiocyanate group. This functionalization transforms a relatively inert surface into a platform for the covalent immobilization of a wide range of molecules, including proteins, enzymes, and synthetic polymers containing amine groups. acs.org
| Surface Property | Effect of Modification with this compound | Governing Functional Group |
| Wettability | Can be tuned towards increased hydrophobicity | Dimethylsilyl group |
| Chemical Reactivity | Introduces sites for covalent bonding with nucleophiles | Isothiocyanate group |
| Biocompatibility | Can be used to attach biocompatible polymers like PEG | Isothiocyanate group (for subsequent reaction) |
Enhancing Adhesion and Compatibility in Composites
The silane molecule forms a chemical bridge at the interface. The ethoxy group reacts with the inorganic filler, while the isothiocyanate group can react with functional groups on the polymer chains, such as amines or hydroxyls (after conversion to a suitable derivative). ccl.netresearchgate.net This creates a strong covalent bond across the interface, improving stress transfer from the matrix to the reinforcement and enhancing the durability of the composite. mdpi.comnih.gov
Research on Silane Coupling Agents in Composites:
| Composite System | Role of Silane Coupling Agent | Observed Improvement in Properties |
| Glass Fiber-Reinforced Polyamide | Forms covalent bonds between the glass surface and the polyamide matrix. | Increased tensile strength, flexural modulus, and resistance to moisture-induced degradation. researchgate.net |
| Silica-Filled Rubber | Improves the dispersion of silica particles and enhances the interaction between silica and the rubber matrix. | Enhanced reinforcement, improved tear strength, and reduced rolling resistance in tire applications. mdpi.com |
Formation of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are a class of composites where the organic and inorganic components are integrated at the molecular or nanometer scale. kpi.uanih.gov this compound is a valuable precursor for the synthesis of these materials via the sol-gel process. wku.edumdpi.com
In a typical sol-gel synthesis, the ethoxy group of the silane undergoes hydrolysis and condensation reactions to form a cross-linked silica-based network. wku.eduresearchgate.net The dimethylsilyl groups and the reactive isothiocyanate functionalities become an integral part of this inorganic network. The isothiocyanate groups can then be used to covalently incorporate organic polymers or molecules, leading to the formation of a true organic-inorganic hybrid with unique properties. science.govresearchgate.net
These hybrid materials can exhibit a combination of properties from both their organic and inorganic components, such as the mechanical strength and thermal stability of the inorganic network and the flexibility and functionality of the organic part. kpi.ua
Applications in Nanomaterial Surface Engineering
The surface of nanomaterials plays a critical role in their behavior and application. This compound can be used to precisely engineer the surface of various nanomaterials, such as silica nanoparticles, to impart specific functionalities.
The process involves the reaction of the ethoxy group with the hydroxyl groups present on the surface of the nanoparticles, leading to the covalent attachment of the isothiocyanato-functionalized dimethylsilane. This surface modification can be used to:
Improve Dispersion: By modifying the surface chemistry of nanoparticles, their compatibility with different solvents or polymer matrices can be enhanced, preventing agglomeration.
Introduce Targeting Ligands: For biomedical applications, the isothiocyanate group can be used to attach targeting molecules, such as antibodies or peptides, to the surface of nanoparticles for specific cell or tissue recognition.
Control Drug Release: In drug delivery systems, the surface functionality can influence the loading and release kinetics of therapeutic agents.
Spectroscopic Elucidation of Molecular Structure and Composition
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the local electronic environment of silicon in Ethoxy(isothiocyanato)dimethylsilane. By analyzing the ¹H, ¹³C, and ²⁹Si NMR spectra, a comprehensive picture of the molecule's structure can be assembled.
¹H NMR Spectral Analysis
Ethoxy Group (–O–CH₂–CH₃): This group will give rise to two distinct signals. A quartet is expected for the methylene (B1212753) protons (–CH₂–) due to spin-spin coupling with the three adjacent methyl protons. The terminal methyl protons (–CH₃) are expected to appear as a triplet, resulting from coupling with the two methylene protons. Based on data for similar ethoxy silanes, the methylene quartet is predicted to be in the range of δ 3.5 - 4.0 ppm, while the methyl triplet would likely appear around δ 1.1 - 1.3 ppm. docbrown.inforesearchgate.net
Dimethylsilyl Group (–Si(CH₃)₂): The six protons of the two methyl groups attached directly to the silicon atom are chemically equivalent and are expected to produce a single, sharp singlet in the spectrum. The chemical shift for these protons is anticipated to be in the upfield region, typically around δ 0.1 - 0.4 ppm, which is characteristic of methyl groups bonded to silicon. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Si–CH₃ | 0.1 - 0.4 | Singlet |
| O–CH₂–CH₃ | 3.5 - 4.0 | Quartet |
| O–CH₂–CH₃ | 1.1 - 1.3 | Triplet |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon environment will produce a distinct signal.
Isothiocyanate Carbon (–N=C=S): The carbon atom of the isothiocyanate group is expected to have a chemical shift in the range of δ 120 - 140 ppm. However, it is important to note that the signal for the isothiocyanate carbon can sometimes be broad or even difficult to observe due to its relaxation properties and the influence of the quadrupolar nitrogen atom. glaserchemgroup.comnih.gov
Ethoxy Group (–O–CH₂–CH₃): The two carbon atoms of the ethoxy group will be distinguishable. The methylene carbon (–O–CH₂–) is expected to resonate at a downfield position, typically between δ 58 - 65 ppm, due to the direct attachment to the electronegative oxygen atom. The terminal methyl carbon (–CH₃) will appear further upfield, generally in the range of δ 15 - 20 ppm. chemicalbook.comrsc.org
Dimethylsilyl Group (–Si(CH₃)₂): The two methyl carbons attached to the silicon atom are equivalent and will give a single signal. This signal is expected to be found at a very upfield position, typically in the range of δ -5 to 5 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| –N=C =S | 120 - 140 |
| –O–C H₂–CH₃ | 58 - 65 |
| –O–CH₂–C H₃ | 15 - 20 |
| Si–C H₃ | -5 - 5 |
²⁹Si NMR Spectral Analysis
²⁹Si NMR spectroscopy is a highly specific technique for probing the environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, one ethoxy group, and one isothiocyanate group. The chemical shift can be estimated based on empirical data from related organosilicon compounds. pascal-man.com The presence of an electronegative isothiocyanate group and an ethoxy group is expected to shift the resonance downfield compared to tetramethylsilane (B1202638). A predicted chemical shift range for the silicon atom in this molecule would be between δ -20 and -40 ppm. researchgate.netresearchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to display a series of absorption bands corresponding to the vibrations of its constituent functional groups.
Isothiocyanate Group (–N=C=S): This group has a very strong and characteristic asymmetric stretching vibration (νₐₛ) that typically appears in the region of 2000 - 2150 cm⁻¹ in the IR spectrum. researchgate.netresearchgate.net A weaker symmetric stretching vibration (νₛ) may be observed in the Raman spectrum around 1000 - 1100 cm⁻¹.
Si–O–C Linkage: The asymmetric stretching of the Si–O–C bond is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1050 - 1100 cm⁻¹. docbrown.infodocbrown.info
Si–C Bonds: The stretching vibrations of the Si–C bonds in the dimethylsilyl group are expected to appear in the region of 600 - 800 cm⁻¹. nih.govresearchgate.net
C–H Bonds: The stretching vibrations of the C–H bonds in the methyl and ethyl groups will be observed in the region of 2850 - 3000 cm⁻¹. docbrown.info Bending vibrations for these groups will appear at lower frequencies.
Vibrational Modes of the Isothiocyanate and Silane (B1218182) Groups
A more detailed analysis of the vibrational modes provides deeper insight into the molecular structure.
Isothiocyanate Group: The linear N=C=S group has two stretching modes and a bending mode. The asymmetric stretch is a prominent feature in the IR spectrum, while the symmetric stretch is often more intense in the Raman spectrum. The bending vibration occurs at a much lower frequency, typically around 450 - 500 cm⁻¹. researchgate.net
Silane Group: The dimethylsilyl moiety will exhibit various vibrational modes. The symmetric and asymmetric stretching of the Si–(CH₃)₂ group will be present. Additionally, rocking, wagging, and twisting modes of the methyl groups attached to silicon will contribute to the complexity of the fingerprint region of the spectra (below 1500 cm⁻¹). The Si-O stretching vibration is also a key diagnostic feature. nih.govijeat.orgnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| –N=C=S | Asymmetric Stretch | 2000 - 2150 |
| Si–O–C | Asymmetric Stretch | 1050 - 1100 |
| C–H (alkyl) | Stretch | 2850 - 3000 |
| Si–C | Stretch | 600 - 800 |
Computational Chemistry Approaches to Understanding Molecular Properties and Reaction Dynamics
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for this analysis.
The electronic structure of Ethoxy(isothiocyanato)dimethylsilane is characterized by a combination of covalent and polar covalent bonds. The central silicon atom is bonded to two methyl groups, an ethoxy group (-OCH2CH3), and an isothiocyanate group (-NCS).
Si-N Bond: The silicon-nitrogen bond is a key feature. Unlike the C-N=C=S linkage in many organic isothiocyanates which is often linear, the Si-N=C linkage in silyl (B83357) isothiocyanates is known to be bent. Computational studies on silyl isothiocyanate (H3SiNCS) have shown the Si-N-C bond angle to be significantly deviated from 180°, with calculated values around 166°. tuwien.ac.at This bending is a result of the electronic interactions between the silicon and nitrogen atoms and is a critical aspect of the molecule's geometry.
Isothiocyanate Group (-NCS): This group is characterized by cumulative double bonds (N=C=S). The bonding is highly polar, with significant electron density on the sulfur and nitrogen atoms.
Si-O Bond: The silicon-oxygen bond in the ethoxy group is strong and highly polarized due to the difference in electronegativity between silicon and oxygen. The nature of the Si-O bond can be influenced by the Si-O-C bond angle, with smaller angles increasing the covalent character. nih.gov
Bond Polarity and Charge Distribution: Natural Bond Orbital (NBO) analysis, a common computational technique, would likely show a significant positive partial charge on the silicon atom, making it an electrophilic center. The nitrogen, oxygen, and sulfur atoms would carry negative partial charges.
A representative table of predicted bond lengths and angles, derived from DFT calculations on analogous molecules, is presented below.
| Parameter | Predicted Value | Analogue Compound Source |
| Si-N Bond Length | ~1.75 Å | Trimethylsilyl isothiocyanate |
| N=C Bond Length | ~1.20 Å | Methyl isothiocyanate |
| C=S Bond Length | ~1.58 Å | Methyl isothiocyanate |
| Si-O Bond Length | ~1.65 Å | Ethoxytrimethylsilane |
| Si-C Bond Length | ~1.87 Å | Tetramethylsilane (B1202638) |
| Si-N-C Bond Angle | ~165° | Silyl isothiocyanate tuwien.ac.at |
| N=C=S Bond Angle | ~178° | Methyl isothiocyanate |
| Si-O-C Bond Angle | ~125° | Ethoxytrimethylsilane |
Molecular Orbital (MO) theory helps in understanding the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO and LUMO: For this compound, the HOMO is expected to be localized primarily on the isothiocyanate group, specifically on the nitrogen and sulfur atoms which have lone pairs of electrons. The LUMO is likely to be centered on the silicon atom and the π* antibonding orbital of the N=C=S group. This distribution makes the molecule susceptible to nucleophilic attack at the silicon atom and electrophilic attack at the sulfur or nitrogen atom.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. joaquinbarroso.com A smaller gap generally implies higher reactivity. For functionalized silanes, this gap can be tuned by the nature of the substituents. The presence of the electronegative ethoxy and isothiocyanato groups is expected to result in a moderately sized HOMO-LUMO gap. DFT calculations are a standard method to compute these orbital energies. youtube.com
Table of Predicted Electronic Properties
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicator of chemical reactivity and kinetic stability. joaquinbarroso.com |
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
The key rotational degrees of freedom are around the Si-N and Si-O bonds.
Rotation around the Si-N bond: This rotation would involve the movement of the linear NCS group relative to the rest of the molecule.
Rotation around the Si-O bond: Rotation of the ethyl group will lead to different staggered and eclipsed conformations.
Computational methods can map the potential energy surface by systematically changing the dihedral angles associated with these rotations. The results typically show that staggered conformations are energy minima, while eclipsed conformations are transition states. The energy difference between the most stable and least stable conformers provides insight into the molecule's flexibility at a given temperature. For silyl isothiocyanates, the linearity of the Si-N=C bond is also a key feature of the potential energy surface, with the bent geometry being the energy minimum. tuwien.ac.at
Simulation of Reaction Pathways and Transition States
A key aspect of the chemistry of this compound is its susceptibility to hydrolysis, a reaction common to both alkoxysilanes and isothiocyanates. Computational chemistry can simulate the entire reaction pathway, identifying intermediates and, crucially, the transition state.
The hydrolysis reaction likely proceeds via a nucleophilic attack of a water molecule on the electrophilic silicon atom. This would lead to a five-coordinate silicon intermediate (a pentacoordinate transition state). Subsequent steps would involve the departure of the ethoxy group (as ethanol) or reaction at the isothiocyanate group.
Computational methods can calculate the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. mdpi.com For the hydrolysis of alkoxysilanes, the mechanism is known to be influenced by pH, and computational models can incorporate catalyst molecules (like H+ or OH-) to simulate these conditions. nih.gov Similarly, the reaction of the isothiocyanate group with nucleophiles like water is a well-studied process that can be modeled. joaquinbarroso.comschrodinger.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or identifying the compound.
NMR Spectroscopy: Calculating NMR chemical shifts is a powerful application of DFT. unige.ch For this compound, the 29Si NMR chemical shift is particularly informative. Based on data for related methoxy (B1213986) and ethoxy silanes, the chemical shift for the silicon in this molecule can be predicted. The presence of one oxygen and one nitrogen atom attached to the silicon would place the shift in a specific region of the 29Si NMR spectrum. Predicted shifts for analogous compounds suggest a value in the range of -40 to -60 ppm relative to tetramethylsilane (TMS). psu.edu
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict the IR spectrum. A very strong and characteristic absorption band is expected for the asymmetric stretching of the -N=C=S group, typically appearing in the 2050-2150 cm-1 region. researchgate.net Other predictable vibrations include Si-O stretching, Si-C stretching, and various bending modes. Comparing calculated spectra with experimental ones can confirm the molecular structure.
Table of Predicted Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Value/Region | Characteristic Feature |
|---|---|---|---|
| 29Si NMR | Chemical Shift (δ) | -40 to -60 ppm | Sensitive to the electronic environment of the Si atom. psu.edu |
| 13C NMR | Chemical Shift (δ) | ~130 ppm | Isothiocyanate carbon (-NCS). |
| IR Spectroscopy | Vibrational Frequency | 2050 - 2150 cm-1 | Strong, sharp peak from N=C=S asymmetric stretch. researchgate.net |
Molecular Dynamics Simulations in Condensed Phases
While quantum chemical calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a liquid or solid state. MD simulations model the movements of atoms over time based on a force field.
For this compound, MD simulations could be used to study:
Solvation: How the molecule interacts with solvent molecules, such as water or an organic solvent. This would involve analyzing the formation of hydrogen bonds between water and the oxygen, nitrogen, or sulfur atoms.
Interfacial Behavior: How the molecule behaves at an interface, for example, at the surface of silica (B1680970). Many functionalized silanes are used as surface modifying agents, and MD simulations can provide insights into their orientation and interaction with surface silanol (B1196071) groups. youtube.comrsc.org
Aggregation: In a non-polar solvent, the polar this compound molecules might exhibit a tendency to aggregate. MD simulations can explore the dynamics and thermodynamics of such processes.
These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material, offering a more complete picture of its chemistry in realistic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
